molecular formula C15H22N2O2 B7558009 2-[3-(Cycloheptylamino)phenoxy]acetamide

2-[3-(Cycloheptylamino)phenoxy]acetamide

Cat. No. B7558009
M. Wt: 262.35 g/mol
InChI Key: DWZPFJYOFAGVKM-UHFFFAOYSA-N
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Description

2-[3-(Cycloheptylamino)phenoxy]acetamide, also known as CPA, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. CPA is a synthetic compound that belongs to the class of phenoxyacetamides, which are known to have diverse pharmacological properties.

Mechanism of Action

The mechanism of action of 2-[3-(Cycloheptylamino)phenoxy]acetamide is not fully understood, but it is believed to act on ion channels and receptors in the nervous system. This compound has been shown to modulate the activity of voltage-gated potassium channels, which are involved in the regulation of neuronal excitability. It has also been reported to interact with the GABA-A receptor, which is the main inhibitory receptor in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the release of pro-inflammatory cytokines and to inhibit the activation of microglia, which are immune cells in the brain. This compound has also been shown to have antioxidant properties and to protect against oxidative stress. In addition, this compound has been reported to improve cognitive function and to reduce anxiety and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

2-[3-(Cycloheptylamino)phenoxy]acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its pharmacological properties can be easily studied. Moreover, this compound has been shown to have low toxicity and to be well-tolerated in animal models. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. Moreover, the optimal dosage and administration route of this compound may differ depending on the experimental model.

Future Directions

There are several future directions for the study of 2-[3-(Cycloheptylamino)phenoxy]acetamide. One direction is to further investigate its mechanism of action and its effects on ion channels and receptors. Another direction is to study the potential therapeutic effects of this compound in various diseases such as epilepsy, Alzheimer's disease, and Parkinson's disease. Moreover, the development of new analogs of this compound with improved pharmacological properties may also be a promising direction for future research.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its various pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of this compound has the potential to contribute to the development of new treatments for various diseases and to the understanding of the structure and function of ion channels and receptors.

Synthesis Methods

The synthesis of 2-[3-(Cycloheptylamino)phenoxy]acetamide involves the reaction between 3-amino-4-cycloheptylphenol and chloroacetyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain pure this compound. The synthesis of this compound has been reported in several research papers, and the purity and yield of the product can be optimized by adjusting the reaction conditions.

Scientific Research Applications

2-[3-(Cycloheptylamino)phenoxy]acetamide has been widely used in scientific research for its various pharmacological properties. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been shown to have a protective effect on the liver and brain, and it has been used in the treatment of various diseases such as epilepsy, Alzheimer's disease, and Parkinson's disease. Moreover, this compound has been used as a tool in the study of the structure and function of ion channels and receptors.

properties

IUPAC Name

2-[3-(cycloheptylamino)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c16-15(18)11-19-14-9-5-8-13(10-14)17-12-6-3-1-2-4-7-12/h5,8-10,12,17H,1-4,6-7,11H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZPFJYOFAGVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=CC(=CC=C2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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